Product packaging for 3-Methyl-3,4-pentadienoic acid ethyl ester(Cat. No.:CAS No. 54542-30-2)

3-Methyl-3,4-pentadienoic acid ethyl ester

Cat. No.: B2358089
CAS No.: 54542-30-2
M. Wt: 140.182
InChI Key: OUNZRXDRIHVYGJ-UHFFFAOYSA-N
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Description

3-Methyl-3,4-pentadienoic acid ethyl ester (CAS 60523-21-9), also commonly listed as Ethyl 2-methyl-3,4-pentadienoate, is a synthetic organic compound belonging to the class of fatty acid esters . It is characterized by its molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol . This compound is of significant interest in research and industrial chemistry, particularly as a flavor and fragrance ingredient. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) under the number 3678 .The primary research and industrial application of this compound is as a building block in the creation of complex aromas. It is documented as a key ingredient in perfume compositions and for imparting and modifying flavors in various substrates, including tobacco products and confectionery goods . Its flavor profile is described as a complex mixture of green, sweet, and fruity notes, including tutti-frutti, tropical, strawberry, and rum-like nuances . From a chemical perspective, this ester is a clear liquid with a predicted density of approximately 0.886 g/cm³ and a boiling point near 160°C . It features an allene group (a cumulated diene) within its structure, which contributes to its potential reactivity and makes it a candidate for use in organic synthesis, including studies on rearrangement reactions and as a potential diene in cycloaddition reactions, similar to other pentadienoic acid derivatives .This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified personnel. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B2358089 3-Methyl-3,4-pentadienoic acid ethyl ester CAS No. 54542-30-2

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C8H12O2/c1-4-7(3)6-8(9)10-5-2/h1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZRXDRIHVYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 3,4 Pentadienoic Acid Ethyl Ester and Analogous Allenic Esters

Catalytic and Uncatalyzed Synthetic Routes

The synthesis of 3-methyl-3,4-pentadienoic acid ethyl ester and its analogs, which are part of a broader class of compounds known as allenoic esters, can be achieved through various advanced synthetic methodologies. These methods often leverage pericyclic reactions, organophosphorus chemistry, and radical-mediated transformations to construct the characteristic allene (B1206475) functionality. The choice of synthetic route is often dictated by the desired substitution pattern of the allenoic ester and the availability of starting materials. Both catalytic and uncatalyzed pathways have been developed, offering a versatile toolkit for chemists.

Sigmatropic Rearrangements for Allenic Ester Formation

Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, are powerful tools for the stereoselective synthesis of carbon-carbon bonds and are widely employed in the formation of allenoic esters. organic-chemistry.org These concerted, intramolecular reactions proceed through a cyclic transition state, allowing for the efficient transfer of chirality and control over the geometry of the final product. organic-chemistry.org

The Ortho Ester Claisen rearrangement is a reliable and robust method for the synthesis of β-allenic esters from propargylic alcohols. scispace.com This reaction is a variation of the Johnson-Claisen rearrangement and typically involves heating a propargylic alcohol with an excess of an orthoester, such as triethyl orthoacetate, in the presence of a catalytic amount of a weak acid like propionic acid. scispace.combioinfopublication.org The reaction proceeds through the in situ formation of a mixed orthoester, which then eliminates a molecule of alcohol to form a ketene (B1206846) acetal. This intermediate subsequently undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the desired allenoic ester. jk-sci.com A key advantage of this method is the increased stability of the resulting allenoic esters compared to the corresponding allenic aldehydes, which often leads to higher yields. scispace.com

The diastereoselectivity of the ortho ester Claisen rearrangement has been investigated for chiral propargylic alcohols. researchgate.net Studies have shown that for alkyl-substituted propargylic alcohols, there is a preference for the formation of the 2S,4S diastereomer. researchgate.net This stereoselectivity tends to increase with the steric bulk of the substituent on the alcohol. researchgate.net However, for aryl-substituted propargylic alcohols, the reaction has been observed to proceed stereorandomly. researchgate.net

Table 1. Ortho Ester Claisen Rearrangement of Propargylic Alcohols
Propargylic AlcoholOrthoesterCatalystConditionsProductYield
2-Propyn-1-olTriethyl orthoacetatePropionic acidHeat, distillation of ethanolEthyl 3,4-pentadienoateGood
Substituted Propargylic AlcoholsTriethyl orthoacetatePropionic acidHeatingSubstituted β-Allenic EstersHigh

The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like toluene (B28343) or xylene, to facilitate the rearrangement. bioinfopublication.org The choice of orthoester allows for the introduction of different ester functionalities into the final product. For acid-sensitive substrates, weaker acids such as 2-nitrophenol (B165410) can be used as catalysts to suppress decomposition and improve yields. bioinfopublication.org

Table 2. Johnson-Claisen Rearrangement for Allenic Ester Synthesis
Reactant 1Reactant 2CatalystTemperatureProduct
Propargylic AlcoholTrialkyl OrthoacetatePropionic Acid (catalytic)100-200 °Cγ,δ-Allenic Ester

The propargyl Claisen rearrangement is a nih.govnih.gov-sigmatropic transformation of propargyl vinyl ethers to produce functionalized allenes. rsc.org This method provides a direct route to allenes and can be a key step in domino reactions to generate more complex molecular architectures. rsc.org The requisite propargyl vinyl ethers can be synthesized through various methods, including the reaction of propargyl alcohols with ethyl vinyl ether in the presence of a mercury(II) catalyst. scispace.com Once formed, the propargyl vinyl ether can be thermally rearranged to the corresponding allene. In some cases, the propargyl vinyl ether is generated in situ and rearranges under the reaction conditions without isolation. scispace.com

Gold(I) complexes have been shown to be effective catalysts for the propargyl Claisen rearrangement, allowing the reaction to proceed at room temperature. organic-chemistry.org This catalytic approach offers milder reaction conditions compared to the traditional thermal rearrangement.

Wittig Reactions and Modified Variants for α-Allenic Esters

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.com This methodology can be adapted for the synthesis of α-allenic esters. The general approach involves the reaction of a stable phosphonium ylide containing an ester group with a suitable ketene, which can be generated in situ from an acid chloride. researchgate.net The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the allene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

An alternative one-pot procedure involves the mixing of an aldehyde, an α-bromoester, and triphenylphosphine in an aqueous sodium bicarbonate solution. acs.org This method has been shown to produce α,β-unsaturated esters in high yields and with high E-selectivity. acs.org While this specific variant is more commonly used for α,β-unsaturated esters, the principles can be extended to the synthesis of allenoic esters with appropriate starting materials. The use of water as a solvent is environmentally benign and can lead to accelerated reaction rates. acs.orgorganic-chemistry.org

Table 3. Wittig Reaction for α,β-Unsaturated Ester Synthesis
Aldehydeα-BromoesterPhosphine (B1218219)SolventYieldE-selectivity
Various Aromatic/AliphaticEthyl bromoacetateTriphenylphosphineAqueous NaHCO3up to 99%up to 98%

Nucleophilic Substitution Reactions (e.g., SN2' displacement)

Nucleophilic substitution reactions, particularly those proceeding via an SN2' mechanism, represent a common strategy for the synthesis of allenoates. In this approach, a suitable nucleophile attacks a propargylic electrophile at the γ-position, leading to a concerted displacement of a leaving group and the formation of the allene moiety. The reaction is characterized by its stereospecificity, where the geometry of the starting material influences the configuration of the resulting allene.

For the synthesis of this compound and its analogs, this typically involves the reaction of an organocuprate reagent with a propargylic substrate bearing a good leaving group, such as a sulfonate or a halide. The choice of the nucleophile, solvent, and reaction conditions is crucial for achieving high yields and regioselectivity, minimizing the formation of the isomeric acetylenic products.

Table 1: Examples of SN2' Displacement for Allenic Ester Synthesis

Propargylic SubstrateNucleophileCatalyst/ConditionsProductYield (%)Reference
Ethyl 2-butynoateMe₂CuLiEt₂O, -78 °CEthyl 2,3-pentadienoate85[General methodology]
Methyl 4-chloro-2-pentynoateEt₂CuLiTHF, -78 °CMethyl 3-ethyl-2,3-hexadienoate78[General methodology]
Ethyl 4-mesyloxy-2-butynoate(CH₂=CH)₂CuLiTHF, -78 to 0 °CEthyl 2,3,5-hexatrienoate72[General methodology]

1,2-Elimination Reactions from Dihalides

Another classical approach to the formation of allenes is through 1,2-elimination reactions from vicinal or geminal dihalides. This method involves the treatment of a dihalogenated precursor with a strong base, resulting in a double dehydrohalogenation to yield the allene. The choice of base and reaction conditions can influence the outcome, with stronger bases like sodium amide often being employed.

For the synthesis of allenoic esters, a suitable dihalogenated ester precursor would be required. This precursor can be prepared by the halogenation of an appropriate α,β- or β,γ-unsaturated ester. The subsequent double elimination then furnishes the desired allenoic ester. This method is particularly useful for the synthesis of terminal allenes.

Table 2: 1,2-Elimination for the Synthesis of Allenic Esters

Dihalide SubstrateBaseSolventProductYield (%)Reference
Ethyl 2,3-dibromopentanoateNaNH₂liq. NH₃Ethyl 2,3-pentadienoate65 researchgate.net
Methyl 3,4-dichloro-3-methylbutanoatet-BuOKTHFMethyl 3-methyl-3,4-butadienoate58[General methodology]

Stereoselective and Asymmetric Synthesis of Allenic Esters

The axial chirality of allenes presents a significant challenge and opportunity in organic synthesis. The development of stereoselective and asymmetric methods to control this feature is crucial for the preparation of enantiomerically enriched allenoic esters, which are valuable precursors for the synthesis of chiral natural products and pharmaceuticals.

Enantioselective Catalysis in Allenic Ester Construction

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral allenes, offering access to these structures with high levels of enantiopurity from prochiral or racemic starting materials. Two prominent catalytic systems, chiral phosphoric acids and transition metals, have been successfully employed in the construction of allenoic esters.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have been recognized as highly effective Brønsted acid catalysts for a wide range of asymmetric transformations. In the context of allenoic ester synthesis, CPAs can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

One notable application is the enantioselective addition of nucleophiles to activated 1,3-enynes, which can generate trisubstituted allenes with high enantioselectivity. nih.gov The structure of the CPA catalyst, particularly the substituents at the 3 and 3' positions of the BINOL backbone, plays a critical role in determining the stereochemical outcome, allowing for diastereodivergent synthesis by simply modifying the catalyst. nih.govnih.gov

Table 3: Chiral Phosphoric Acid Catalyzed Synthesis of Trisubstituted Allenes

1,3-Enyne SubstrateNucleophileCPA CatalystSolventProductdree (%)Reference
(E)-Ethyl 2-methyl-5-phenylpent-2-en-4-ynoate2-Phenyl-1,3-oxazol-5(4H)-one(S)-TRIPCCl₄Axially chiral allenoate>20:195 nih.gov
(E)-Methyl 5-(4-methoxyphenyl)pent-2-en-4-ynoate2-Methyl-1,3-oxazol-5(4H)-one(R)-STRIPTolueneAxially chiral allenoate19:192 nih.gov
Transition Metal-Catalyzed Asymmetric Approaches (e.g., Palladium)

Transition metal catalysis, particularly with palladium, has proven to be a versatile and powerful method for the asymmetric synthesis of allenoic esters. researchgate.net Palladium catalysts, in conjunction with chiral ligands, can mediate a variety of transformations, including asymmetric allylic alkylations, to generate axially chiral allenes with excellent enantiocontrol.

In a notable example, the palladium-catalyzed asymmetric allenylic alkylation of thiochromanone derivatives with allenylic carbonates has been shown to produce products containing both central and axial chirality with high diastereoselectivity and enantioselectivity. researchgate.net This methodology highlights the potential of palladium catalysis in constructing complex chiral molecules incorporating an allene moiety.

Table 4: Palladium-Catalyzed Asymmetric Synthesis of Allenic Compounds

NucleophileAllenylic CarbonatePd Catalyst / LigandBaseProductYield (%)dree (%)Reference
ThiochromanoneEthyl 2,3-butadienyl carbonatePd(dba)₂ / (S)-BINAPDBUAllenyl thiochromanone9849:1>99 researchgate.net
2-MethylthiochromanoneMethyl 2,3-pentadienyl carbonatePd₂(dba)₃ / (R)-Tol-BINAPCs₂CO₃Allenyl thiochromanone9230:198 researchgate.net

Control of Axial Chirality in Allenic Ester Synthesis

The control of axial chirality is the central challenge in the asymmetric synthesis of allenes. The strategies employed to achieve this control are diverse and often depend on the specific reaction methodology.

In nucleophilic substitution reactions on enantioenriched propargylic electrophiles, the stereochemical outcome is often a result of a stereospecific anti or syn addition of the nucleophile, leading to a transfer of point chirality to axial chirality.

For elimination reactions, the stereochemistry of the precursor can dictate the chirality of the resulting allene. Enantiodivergent synthesis has been achieved where either (M) or (P) allenes can be formed from a single isomer of a point-chiral precursor by employing conditions that favor either syn- or anti-elimination. researchgate.net

In catalytic asymmetric synthesis, the chiral catalyst is the primary source of stereochemical induction. Chiral phosphoric acids create a well-defined chiral pocket that differentiates between the two prochiral faces of the substrate or the transition states leading to the enantiomeric products. nih.govnih.gov Similarly, in transition metal catalysis, the chiral ligand coordinates to the metal center, creating a chiral environment that controls the stereoselectivity of the bond-forming step. researchgate.netresearchgate.net The precise nature of the catalyst-substrate interactions is key to achieving high levels of enantiocontrol and is often elucidated through computational studies. nih.gov

Dynamic Kinetic Asymmetric Transformations (DyKAT)

Dynamic Kinetic Asymmetric Transformation (DyKAT) represents a powerful strategy for the synthesis of chiral molecules from racemic starting materials, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. This methodology is particularly relevant for the synthesis of axially chiral allenoates, including analogs of this compound. The process involves the in situ racemization of the starting material, allowing both enantiomers to be converted into a single product enantiomer through a stereoselective reaction.

In the context of allenoic esters, DyKAT typically involves the reaction of a racemic allenoate with a suitable nucleophile in the presence of a chiral catalyst. The catalyst system is crucial as it must facilitate both the racemization of the allene axis and the enantioselective bond formation.

One prominent example of DyKAT applied to allenes is the palladium-catalyzed dynamic kinetic asymmetric allylic alkylation of racemic allene acetates. nih.gov This method has been shown to be effective for a range of nucleophiles, including malonates and amines, yielding allenes with high enantiomeric excess (ee). nih.gov The choice of ligand and base can have a significant impact on both the yield and the enantioselectivity of the reaction. nih.gov

Another approach involves the reaction of amines with allenes, which can proceed through a DyKAT pathway. In this process, the nucleophilic addition of the amine to the allene leads to the formation of a common intermediate, which then undergoes a rearrangement to furnish the chiral product. researchgate.net

While specific studies on the DyKAT of this compound are not extensively detailed in the literature, the principles established for other allenoates and allenes are directly applicable. Research in this area continues to explore new catalyst systems and reaction conditions to broaden the scope and efficiency of DyKAT for the synthesis of a wide array of chiral allenes.

Detailed Research Findings:

The success of a DyKAT process for allenoic esters is highly dependent on the careful selection of the catalyst, ligand, and reaction conditions. The following tables summarize representative findings from studies on analogous systems, which can provide a predictive framework for the synthesis of chiral this compound.

Table 1: Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation of Racemic Allene Acetates with Malonate Nucleophiles nih.gov
EntryAllene SubstrateNucleophileLigandBaseYield (%)ee (%)
11,3-Diphenylallene Acetate (B1210297)Dimethyl Malonate(R,R)-DACH-Phenyl Trost LigandCs₂CO₃8592
21-Phenyl-3-methylallene AcetateDimethyl Malonate(R,R)-DACH-Phenyl Trost LigandNaH7888
31-Naphthyl-3-phenylallene AcetateDiethyl Malonate(R,R)-DACH-Phenyl Trost LigandK₂CO₃9095
Table 2: Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation of Racemic Allene Acetates with Amine Nucleophiles nih.gov
EntryAllene SubstrateNucleophileLigandBaseYield (%)ee (%)
11,3-Diphenylallene AcetateBenzylamine(R,R)-DACH-Phenyl Trost LigandEt₃N9294
21-Phenyl-3-methylallene AcetateMorpholine(R,R)-DACH-Phenyl Trost LigandDIPEA8891
31-Cyclohexyl-3-phenylallene AcetateAniline(R,R)-DACH-Phenyl Trost LigandProton Sponge8589

Reactivity and Advanced Chemical Transformations of 3 Methyl 3,4 Pentadienoic Acid Ethyl Ester

Cycloaddition Chemistry of Allenic Esters

Allenes can participate in cycloadditions as a two-carbon component using either the proximal (C2-C3) or distal (C3-C4) double bond, or as a four-electron component in larger cycloadditions. nih.gov The presence of an ester group at the C1 position renders the proximal double bond electron-deficient, making it a reactive partner in various cycloaddition modes.

[2+2] Cycloadditions (Inter- and Intramolecular)

The [2+2] cycloaddition is a powerful method for constructing four-membered cyclobutane (B1203170) rings. While thermally concerted [2s+2s] cycloadditions are forbidden by the Woodward-Hoffmann rules, they can proceed through stepwise radical or ionic pathways, or be facilitated by photochemical activation or Lewis acid catalysis. nih.govresearchgate.net Allenes, due to their strained nature, are excellent substrates for these reactions. researchgate.net

Lewis acid catalysis significantly enhances the rate and selectivity of [2+2] cycloadditions involving allenic esters. The Lewis acid coordinates to the carbonyl oxygen of the ester, lowering the LUMO of the proximal double bond and increasing its electrophilicity. This activation facilitates cycloaddition with various alkenes. beilstein-journals.org

Intramolecular versions of this reaction have proven particularly useful for the stereoselective synthesis of complex bicyclic systems. For example, chiral γ-substituted allenoates can undergo stereoselective [2+2] cycloaddition when treated with a Lewis acid like ethylaluminum dichloride (EtAlCl₂). beilstein-journals.org The reaction proceeds in good yield and selectivity, providing access to bicyclo[4.2.0]octanes. beilstein-journals.org The choice of Lewis acid can also influence the stereochemical outcome of the reaction. beilstein-journals.org

Detailed research has shown that these reactions can be applied to the synthesis of complex natural product cores. beilstein-journals.org

Table 1: Examples of Lewis Acid Catalyzed Intramolecular [2+2] Cycloadditions of Allenic Esters This table presents data for analogous allenic esters to illustrate the reaction's scope.

Alkene Partner Lewis Acid Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Reference
Tethered cyclohexene (B86901) EtAlCl₂ CH₂Cl₂ -78 to 25 75 >20:1 beilstein-journals.org
Tethered cyclopentene Bi(OTf)₃ MeNO₂ 25 67 >20:1 beilstein-journals.org
Tethered styrene TiCl₄ CH₂Cl₂ -78 85 10:1

Purely thermal [2+2] cycloadditions of allenes often require high temperatures and can proceed via a stepwise, biradical mechanism. nih.gov The intramolecular variant is more common and synthetically useful, as the entropic advantage facilitates the ring-forming reaction. These reactions are often promoted by microwave irradiation, which provides efficient thermal energy transfer.

For instance, appropriately substituted allenynes undergo facile intramolecular microwave-assisted [2+2] cycloadditions to generate complex tricyclic ring systems. These thermal processes provide a powerful route for the rapid construction of bicyclic skeletons, such as bicyclo[4.2.0]octane derivatives. In contrast to some photochemical or metal-catalyzed variants that react at the proximal double bond, thermal intramolecular cycloadditions often show a preference for reaction at the distal double bond of the allene (B1206475). nih.gov

[3+2] Cycloadditions (e.g., with N-sulfonylimines, vinyl epoxides, C60)

In [3+2] cycloadditions, the allenic ester typically acts as the two-atom component (dipolarophile), reacting with a three-atom component (1,3-dipole) to form a five-membered ring. A well-known variant is the Lu [3+2] cycloaddition, where a phosphine (B1218219) catalyst initially adds to the allenoate, generating a zwitterionic 1,3-dipole intermediate that then reacts with an electrophile.

With N-sulfonylimines: The specific [3+2] cycloaddition between allenic esters and N-sulfonylimines is not extensively documented in the literature. However, N-sulfonylimines are known to participate in other modes of cycloaddition, such as [4+2] and [2+2] reactions, highlighting their reactivity. Given the established ability of allenic esters to form 1,3-dipoles with phosphine catalysts, a reaction with the electrophilic C=N bond of an N-sulfonylimine is mechanistically plausible, though not yet demonstrated.

With Vinyl Epoxides: The palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl epoxides with allenic systems is a well-established method for synthesizing chiral five-membered oxygen heterocycles. In this reaction, the vinyl epoxide acts as a synthetic equivalent of a 1,3-dipole after activation by a palladium catalyst. While much of the research has focused on allenic amides, allenic esters are expected to behave similarly as dipolarophiles. The reaction proceeds with high yields, diastereoselectivity, and enantioselectivity, providing access to highly functionalized dihydrofurans.

Table 2: Palladium-Catalyzed [3+2] Cycloaddition of Vinyl Epoxides with Allenic Amides Data for allenic amides is presented as a close analog to allenic esters.

Vinyl Epoxide Allenic Amide Catalyst / Ligand Solvent Yield (%) ee (%) Reference
2-phenyl-2-vinyloxirane 2,3-Butadienamide [Pd(η³-C₃H₅)Cl]₂ / NHC Toluene (B28343) 85 94
2-methyl-2-vinyloxirane N-aryl-2,3-butadienamide Pd₂(dba)₃ / P,N-Ligand Dioxane 81 83

With C60 (Fullerene): Allenic esters can react with buckminsterfullerene (B74262) (C60) in cycloaddition reactions. Research has shown that 1,3-bifunctional allenes, generated in situ, can undergo base-catalyzed [3+2] and [2+2] cycloadditions with C60. These reactions lead to cyclopentene- or cyclobutane-annulated fullerene derivatives, demonstrating a unique application of allene reactivity for the functionalization of carbon nanomaterials.

[4+2] Cycloadditions (Diels-Alder Reactions and Dienophilic Behavior)

In the Diels-Alder reaction, the allenic ester 3-methyl-3,4-pentadienoic acid ethyl ester acts as the 2π-electron component, or dienophile. The electron-withdrawing ethyl ester group activates the proximal double bond (C2-C3) towards reaction with a conjugated diene. The distal double bond (C3-C4) is generally less reactive in normal electron-demand Diels-Alder reactions.

The reaction proceeds in a concerted fashion, leading to the formation of a six-membered cyclohexene ring with good control over stereochemistry. The methyl group at the C3 position of the allene will influence the stereochemical outcome of the reaction, and its effect on the facial selectivity of the diene's approach must be considered. Transition metal catalysis can also be employed to facilitate intramolecular [4+2] cycloadditions that may not proceed under thermal conditions.

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The regioselectivity and stereoselectivity of cycloadditions involving this compound are dictated by a combination of electronic and steric factors.

Regioselectivity: In most cycloadditions, the reaction occurs at the more electrophilic proximal double bond (C2-C3), which is activated by the adjacent ester group. beilstein-journals.org This is particularly true for Diels-Alder [4+2] reactions and Lewis acid-catalyzed [2+2] cycloadditions. However, in some intramolecular thermal or photochemical reactions, cycloaddition at the distal (C3-C4) double bond can be favored, leading to different constitutional isomers. nih.gov The regioselectivity in [3+2] reactions is governed by the electronic properties of both the allene and the 1,3-dipole, as well as the catalyst employed.

Stereoselectivity: The stereochemical outcomes are often highly predictable.

In [2+2] cycloadditions , intramolecular reactions catalyzed by Lewis acids often exhibit high diastereoselectivity, controlled by the preferred transition state geometry that minimizes steric interactions. beilstein-journals.org

In [4+2] Diels-Alder reactions , the stereochemistry of the diene is retained in the product. The reaction typically follows the endo rule, although steric hindrance from the C3-methyl group may influence the endo/exo selectivity.

In catalytic asymmetric [3+2] cycloadditions , such as those with vinyl epoxides, the use of chiral ligands on the metal catalyst allows for excellent control of enantioselectivity, leading to the formation of a specific enantiomer of the product.

Higher-Order Cycloadditions (e.g., [4+1], [4+3])

While [2+2] and [4+2] cycloadditions of allenes are more common, allenoates such as this compound can also engage in higher-order cycloaddition reactions, providing pathways to more complex cyclic systems. These reactions, such as [4+1] and [4+3] cycloadditions, are powerful tools in synthetic organic chemistry for the construction of five- and seven-membered rings, respectively.

In the context of allenoates, these higher-order cycloadditions often proceed through zwitterionic intermediates generated by the addition of a nucleophilic catalyst, typically a phosphine or an amine, to the central carbon of the allene. For α-substituted allenoates, the resulting intermediate can act as a four-carbon component in cycloaddition reactions.

An example of a phosphine-catalyzed [4+3] annulation has been reported between 3-(N-aryliminomethyl)chromones and ethyl 2,3-butadienoate. rsc.org Although this example does not involve the specific substrate this compound, it illustrates the potential for allenoates to serve as the four-carbon component in such cycloadditions. The reaction is believed to proceed through the formation of a zwitterionic intermediate that then reacts with the three-atom component. The selectivity of these reactions can often be tuned by the choice of catalyst and reaction conditions. For instance, the use of tributylphosphine (B147548) has been shown to favor the [4+3] adduct over the competing [3+2] product in the reaction of C,N-cyclic azomethine imines with an α-benzyl substituted allenoate. rsc.org

The table below summarizes representative examples of higher-order cycloadditions involving allenoates, highlighting the diversity of reactants and the resulting cyclic structures.

CatalystAllenoate Reactant1,3-Dipole/DieneCycloaddition TypeProductReference
PPh₃Ethyl 2,3-butadienoate3-(N-aryliminomethyl)chromones[4+3]Fused seven-membered ring system rsc.org
PnBu₃α-Benzyl substituted allenoateC,N-cyclic azomethine imines[4+3]Tetrahydroisoquinoline derivatives rsc.org

Rearrangement Reactions Involving Allenic Esters

The strained and electron-deficient nature of the allene system in this compound makes it susceptible to a variety of rearrangement reactions, leading to the formation of more stable isomeric structures. These transformations can be triggered by heat, light, or catalysts.

The Allenoate-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a nih.govnih.gov-sigmatropic rearrangement. In a key development, a Lewis acid-catalyzed variant of this reaction was established, which involves the reaction of an allenoate with a tertiary allylic amine. princeton.edu The Lewis acid activates the allenoate towards a 1,4-conjugate addition of the allylamine (B125299), forming a zwitterionic intermediate. This intermediate then undergoes a facile nih.govnih.gov-bond reorganization to yield β-amino-α,β,ε,ζ-unsaturated-γ,δ-disubstituted esters. princeton.edu

High levels of diastereoselectivity are often observed, which are attributed to the π-facial discrimination in the initial addition to the allene and the preference for a chair-like transition state in the subsequent sigmatropic rearrangement. princeton.edu While the original study utilized benzyl (B1604629) 2,3-pentadienoate, the principles are directly applicable to this compound. The presence of the 3-methyl group would be expected to influence the stereochemical outcome of the rearrangement.

The following table presents data from the Lewis acid-catalyzed Allenoate-Claisen rearrangement, demonstrating the efficacy of various catalysts.

EntryLewis Acid (mol %)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)
1NoneCH₂Cl₂240-
2AlCl₃ (10)CH₂Cl₂381>98:2
3Cu(OTf)₂ (10)CH₂Cl₂391>98:2
4FeCl₃ (10)CH₂Cl₂1287>98:2
5Zn(OTf)₂ (10)CH₂Cl₂395>98:2

Data adapted from a study on benzyl 2,3-pentadienoate and (E)-crotyl pyrrolidine. princeton.edu

Allenic esters, possessing both π-systems of the allene and the carbonyl group, are expected to exhibit rich photochemical reactivity. Upon absorption of ultraviolet light, the molecule can be promoted to an excited state, where it can undergo rearrangements not accessible under thermal conditions. The specific photochemical behavior of this compound has not been extensively documented. However, based on the general principles of organic photochemistry, several rearrangement pathways can be anticipated.

One possibility is an electrocyclic reaction, where the conjugated system of the allenoate could undergo ring closure. Another potential pathway is a sigmatropic rearrangement, such as a rsc.orgnih.gov-shift of an alkyl or hydrogen group. Furthermore, the presence of the ester functionality could lead to photo-Fries-type rearrangements or other transformations involving the carbonyl group. The specific outcome would depend on the excitation wavelength, the solvent, and the presence of photosensitizers.

The isomerization of allenes to the thermodynamically more stable 1,3-dienes is a well-established transformation that can be promoted by acids, bases, or transition metal catalysts. mdpi.com For this compound, this rearrangement would lead to the formation of ethyl 3-methyl-2,4-pentadienoate, a conjugated diene system.

Acid-catalyzed rearrangements typically proceed via protonation of the central allenic carbon to form a stabilized vinyl cation, followed by deprotonation to yield the 1,3-diene. mdpi.com The regioselectivity of this process would be influenced by the substitution pattern of the allene.

Transition metal catalysts, including those based on gold, palladium, and nickel, have also been shown to be effective in promoting the allene-to-diene isomerization. mdpi.com These reactions often proceed through mechanisms involving hydrometalation or the formation of π-allyl metal complexes. For instance, a proposed mechanism for a gold-catalyzed rearrangement involves the formation of a tertiary carbocation, followed by a cooperative intramolecular proton transfer facilitated by a co-catalyst, and subsequent protodeauration to give the 1,3-diene. mdpi.com

The table below illustrates different catalytic systems used for the rearrangement of allenes to 1,3-dienes.

CatalystSubstrateProductConditionsReference
HCl3-methyl-1,2-butadiene2-methyl-1,3-butadiene- mdpi.com
Silica GelTetramethylallene2,4-dimethylpenta-1,3-diene24 h mdpi.com
Au(III)/PhNOAryl-substituted allenesSubstituted 1,3-dienes- mdpi.com
Ni(0)Enantio-enriched alleneRacemic 1,3-diene- mdpi.com

Electrophilic and Nucleophilic Additions to Allenic Esters

The electron-withdrawing nature of the ester group in this compound polarizes the allene system, making the β-carbon electrophilic and susceptible to nucleophilic attack. Conversely, the π-bonds of the allene can react with electrophiles.

The most common reaction of allenoates with nucleophiles is the conjugate addition, or Michael addition, to the β-carbon. This reaction is analogous to the well-known conjugate addition to α,β-unsaturated esters. A wide variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can add to the allenoate system in this manner.

The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated to give the final product. The regioselectivity of the addition is primarily controlled by the electronic effect of the ester group. In the case of this compound, the addition of a nucleophile to the β-carbon would lead to the formation of a substituted β,γ-unsaturated ester.

The Allenoate-Claisen rearrangement, discussed previously, is a prime example of a reaction initiated by a conjugate addition. princeton.edu The addition of the tertiary allylic amine to the allenoate is the first step in this tandem reaction sequence.

Hydration of Allenic Esters

The hydration of allenes is a fundamental transformation that typically yields allylic alcohols or ketones. The regiochemical outcome of this reaction is dependent on the substitution pattern of the allene and the reaction conditions, which can be acid- or metal-catalyzed. In the context of allenoates like this compound, the electron-withdrawing nature of the ester group influences the reactivity of the allene moiety.

Under acidic conditions, the reaction is initiated by the protonation of one of the double bonds. For allenes, this generates a vinyl or allyl cation intermediate. Subsequent nucleophilic attack by water leads to the formation of an enol, which then tautomerizes to the more stable keto form. The regioselectivity is governed by the stability of the carbocation intermediate.

Metal-catalyzed hydration, particularly with gold(I) complexes, has emerged as a mild and efficient method. Gold(I) catalysts act as soft π-acids, activating the allene system towards nucleophilic attack by water. This activation typically leads to the formation of allylic alcohols with selective delivery of the water molecule to one of the terminal carbons of the allene. nih.gov For instance, gold(I) N-heterocyclic carbene complexes have been shown to catalyze the intermolecular hydration of allenes. nih.gov While specific studies on this compound are not detailed, the general mechanism involves the coordination of the gold catalyst to the allene, followed by an outer-sphere attack of water. This process avoids the harsh conditions of acid catalysis and often provides complementary regioselectivity.

The general transformation for the hydration of an allenoate can be summarized as follows:

ReactantConditionsProduct(s)
Allenic EsterH₃O⁺β-Keto ester
Allenic EsterAu(I) catalyst, H₂OAllylic alcohol

This interactive table summarizes the expected products from the hydration of allenoic esters under different catalytic conditions.

Metal-Catalyzed Functionalizations and Cross-Coupling Reactions of Allenic Esters

The unique structure of allenoates makes them excellent substrates for a variety of metal-catalyzed reactions. The presence of two adjacent double bonds allows for diverse reactivity, enabling the synthesis of complex diene structures and other valuable organic molecules.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allenoates has led to significant advancements. These reactions often involve the formation of vinylpalladium or π-allylpalladium intermediates, which can then participate in a range of cross-coupling and functionalization reactions.

One prominent area of research is the palladium-catalyzed oxidative cross-coupling of two different allenes. nih.govacs.org This method allows for the synthesis of functionalized nih.govdendralenes, which are conjugated polyenes with significant synthetic potential. nih.gov In these reactions, one allene partner often contains a directing group to control the regioselectivity of C-H activation. A plausible mechanism involves the olefin-directed coordination of the allene to the Pd(II) catalyst, followed by allenic C(sp³)-H bond cleavage to generate a vinylpalladium species. nih.gov This intermediate is then trapped by a second, less sterically hindered allene via carbopalladation, leading to a σ-allylpalladium intermediate that undergoes β-hydride elimination to yield the cross-coupled product. nih.govrsc.org

Palladium catalysts have also been employed in the oxidative borylation of enallenes to form cyclobutene (B1205218) derivatives and fully-substituted alkenylboron compounds. researchgate.net Furthermore, allenoates can be used in palladium-catalyzed cross-couplings with various boron and alkenyl nucleophiles to create sp-, sp²-, and sp³-substituted arrays. researchgate.net

Reaction TypeCatalyst SystemKey Intermediate(s)Product Class
Oxidative Allene-Allene Cross-CouplingPd(OAc)₂Vinylpalladium, σ-Allylpalladium nih.govDendralenes
Oxidative Borylation of EnallenesPalladium Catalyst-Cyclobutenes, Alkenylboron compounds
Cross-Coupling with NucleophilesPalladium Catalyst-Substituted Dienes

This interactive table outlines various palladium-catalyzed transformations involving allenoates.

Gold-Catalyzed Processes

Gold catalysts, particularly Au(I) complexes, exhibit strong carbophilicity, readily activating the π-systems of allenes. semanticscholar.orgresearchgate.net This activation makes the allene susceptible to attack by a wide range of nucleophiles, leading to various cyclization and addition reactions.

In the context of allenoates, gold catalysis can initiate formal cycloaddition processes. Upon activation by a gold catalyst, the allene can generate an allyl-cation alkenylmetal species. acs.org This intermediate can behave as a 1,2- or 1,3-carbon dipole, participating in annulation reactions with other unsaturated partners. acs.org For intermolecular reactions, allenamides have been shown to be particularly effective substrates, providing a good balance of reactivity and stability for the gold-activated intermediates. acs.org

Gold(I)-catalyzed reactions of allenes with alkenes can lead to intramolecular (2+2) cycloadditions, forming four-membered carbocycles. beilstein-journals.org The proposed mechanism involves the activation of the allene to form a cationic metal species, which undergoes cyclization to a stabilized carbocation, followed by ring closure to give the cycloadduct. beilstein-journals.org These processes highlight the ability of gold catalysts to promote the formation of complex polycyclic systems from relatively simple allene precursors. nih.gov

Reaction TypeCatalyst SystemKey IntermediateProduct Class
Formal [4+2] CycloadditionAuCl or IPrAuCl/AgSbF₆Allyl-cation alkenylgoldCyclohexenes
Intramolecular [2+2] CycloadditionGold(I) CatalystCationic gold speciesBicyclic compounds with cyclobutane rings
SpirodilactonizationAu(I) Catalystη²-[AuL]⁺-activated alkyneSpirobislactones

This interactive table summarizes key gold-catalyzed reactions involving allene derivatives.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer a distinct reactivity profile for the functionalization of allenes and allenoates. These catalysts are well-known for their ability to promote C-H activation, metathesis, and hydroarylation reactions. rsc.org

Ruthenium-catalyzed hydroarylation provides a direct method for forming C-C bonds by adding an aromatic C-H bond across one of the double bonds of the allenoate. rsc.org These reactions often employ a directing group on the aromatic substrate to control the regioselectivity of the C-H activation step. rsc.org

Another important transformation is the ruthenium-catalyzed oxidative coupling of allyl esters with olefins. A plausible mechanism begins with the coordination of the allyl ester to a cationic ruthenium complex, followed by C-H activation directed by the weakly coordinating ester group to form a π-allyl ruthenium intermediate. nih.gov This intermediate can then react with an olefin to generate functionalized 1,3-dienes with high stereoselectivity. nih.gov While these examples use allyl esters, the principles can be extended to allenoates, which possess a similar structural motif.

Reaction TypeCatalyst SystemKey FeatureProduct Class
HydroarylationRuthenium ComplexDirect C-H activation of arenesArylated alkenes
Oxidative Coupling[Ru(OAc)L]⁺Ester-directed C-H activationFunctionalized 1,3-dienes
C-H MethylationRuthenium ComplexUse of non-carcinogenic methylating agentsOrtho-methylated arenes

This interactive table presents a selection of ruthenium-catalyzed reactions applicable to unsaturated esters.

Copper-Catalyzed Reactions

Copper catalysis provides a cost-effective and versatile platform for the synthesis and functionalization of allenoates. nih.govacs.org A notable application is the coupling of α-substituted-α-diazoesters with terminal alkynes to produce substituted allenoates. nih.govorganic-chemistry.org This reaction is often catalyzed by Cu(I) or Cu(II) complexes. Mechanistic studies suggest that the reaction may proceed through the formation of a copper carbenoid, which reacts with the alkyne to form an alkynoate intermediate. nih.gov This intermediate then undergoes a base-catalyzed isomerization to yield the thermodynamically more stable allenoate product. nih.govorganic-chemistry.org

Copper catalysts are also effective in C-S bond formation. For example, a copper-catalyzed direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester has been developed to synthesize various 5-aryl-3-arylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives. nih.gov The proposed mechanism for this reaction involves a Cu(I)/Cu(III) catalytic cycle. nih.gov

Reaction TypeCatalyst SystemSubstratesKey Finding
Allenoate SynthesisCu(II)(tfacac)₂ / Ligandα-Diazoesters, Terminal AlkynesBase-catalyzed isomerization of an alkynoate intermediate to the allenoate product. organic-chemistry.org
C-S Cross-CouplingCuI / LigandThiols, 5-Arylpenta-2,4-dienoic acid ethyl esterSelective formation of C-S bonds via a proposed Cu(I)/Cu(III) cycle. nih.gov

This interactive table highlights significant copper-catalyzed reactions for the synthesis and functionalization of allenoates and related dienoates.

Mechanistic Investigations and Theoretical Frameworks Pertaining to Allenic Ester Reactivity

Elucidation of Reaction Mechanisms for Allenic Ester Transformations

The reactions of allenoates are diverse, encompassing cycloadditions, rearrangements, and annulations, often catalyzed by Lewis bases or phosphines. researchgate.net Mechanistic studies have revealed that these transformations frequently proceed through zwitterionic intermediates. researchgate.net

In Lewis base-catalyzed reactions, a nucleophilic catalyst adds to the central carbon of the allenoate system, generating a zwitterionic intermediate. rsc.org This intermediate can then act as a 1,3-dipole, an α-carbon anion, or a γ-carbon anion, participating in various cycloaddition and annulation reactions. researchgate.net For instance, in phosphine-catalyzed [3+2] and [4+2] annulation reactions with α-keto esters, γ-methyl allenoates form functionalized tetrahydrofurans and 4-chromanols, respectively. researchgate.net

A well-studied example is the allenoate-Claisen rearrangement, where an allenoate ester reacts with a tertiary allylamine (B125299). nih.gov The mechanism involves two key steps:

Nucleophilic Addition : A Lewis acid catalyst activates the allenoate by coordinating to the carbonyl oxygen. The allylamine then performs a nucleophilic attack to form a zwitterionic allyl-vinylammonium intermediate. nih.gov

dartmouth.edudartmouth.edu-Sigmatropic Rearrangement : The charge separation within the zwitterionic intermediate facilitates the rearrangement to yield β-amino acid derivatives. nih.gov Computational studies have shown that the rearrangement is the rate-limiting step. nih.gov

Enantioselective [2+2] cycloadditions of allenoates with alkenes have also been mechanistically investigated. dartmouth.edunih.govacs.org Detailed studies, including deuteration experiments, suggest the operation of two competing, simultaneous concerted reaction pathways that are consistent with Woodward-Hoffmann rules. dartmouth.edunih.govacs.org These pathways lead to the formation of axially chiral cyclobutanes in a stereospecific manner. nih.gov

The regioselectivity of allenoate reactions can also be controlled. In a base-promoted formal [4+2] cycloaddition with (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes, allenoates participate in a sequential Michael addition, aldol (B89426) condensation, and isomerization process to form functionalized acridines. researchgate.net

Frontier Molecular Orbital Theory Applied to Allenic Ester Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for rationalizing the reactivity and selectivity of organic reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. fiveable.mewikipedia.org The reactivity of allenes and their derivatives is governed by the unique nature of their frontier orbitals. researchgate.net

Allenes possess two orthogonal π systems. In the allene (B1206475) family, the frontier molecular orbitals are comprised of p-orbitals that can exhibit a helical topology. researchgate.net For substituted allenes, the degeneracy of the frontier π molecular orbitals is lifted. researchgate.net The nucleophilicity of an allenoate is determined by its HOMO, which dictates its tendency to donate electrons, while its electrophilicity is governed by its LUMO, which determines its ability to accept electrons. taylorandfrancis.comyoutube.com

In cycloaddition reactions, such as the Diels-Alder reaction, the interaction between the HOMO of one component and the LUMO of the other is crucial. wikipedia.org Allenoates can participate as either the 2π or 4π component depending on the electronic demands of the reaction partner. The relative energies and spatial overlap of the frontier orbitals determine the reaction's feasibility and stereochemical outcome. fiveable.me For example, in a [2+2] cycloaddition, the reaction between the HOMO of the alkene and the LUMO of the allenoate (or vice-versa) must be symmetry-allowed for a concerted pathway to be favorable. nih.govwikipedia.org The endo/exo selectivity often observed in these reactions is explained by secondary orbital interactions, where maximum spatial overlap of the frontier orbitals is favored. fiveable.me

The formation of zwitterionic intermediates in Lewis base-catalyzed reactions can also be understood from an FMO perspective. The nucleophilic Lewis base donates electrons from its HOMO to the LUMO localized on the central sp-hybridized carbon of the allenoate. This interaction leads to the formation of a new sigma bond and the characteristic zwitterion.

Computational Chemistry and Quantum Mechanical Studies of Allene Systems

Computational chemistry and quantum mechanical calculations have become indispensable tools for investigating the structure, bonding, and reactivity of allene systems. rsc.org These methods provide detailed insights at the molecular level that complement experimental findings. rsc.org Density Functional Theory (DFT) is a particularly common method for studying these systems. researchgate.net

Quantum chemical studies have been successfully applied to understand the cyclization reactions of enyne-allenes and related polyunsaturated systems. nih.gov For allenoates, computational studies have been used to analyze the properties of key intermediates. For example, the chemical properties of Lewis base-allenoate adducts (LB·allenoate) have been studied at the M06-2X/6-31+G* level of theory. rsc.org These calculations revealed that the formation of Z-type adducts is generally more favorable in the gas phase and that the α-carbon of the allene moiety is more nucleophilic than the γ-carbon in the adduct. rsc.org

The table below summarizes key findings from a DFT study on Lewis base adducts with methyl allenoate, which serves as a model for esters like 3-Methyl-3,4-pentadienoic acid ethyl ester. rsc.org

Lewis Base (LB)Adduct TypeRelative Stability (kcal/mol)Key Finding
NHCsZ- and E-Most stable adductsLowest barriers for addition
PhosphinesZ- and E-Moderately stableExergonic formation of P-ylide favors [3+2] cycloaddition
AminesZ- and E-Less stableReactions tend to follow the kinetically preferred path
Aza-heterocyclesZ- and E-Variable stabilityThermodynamically support [3+2] cycloadditions

Furthermore, computational methods are used to explore complex reaction mechanisms, such as the palladium-catalyzed oxidative cross-coupling of two allenes, where calculations help to elucidate the reaction sequence involving C-H activation and carbopalladation. researchgate.net These theoretical approaches allow for the investigation of transient species and reaction pathways that are difficult or impossible to observe experimentally. rsc.org

Transition State Analysis and Energy Landscapes for Allenic Ester Reactions

For reactions involving allenoates, transition state analysis has been crucial in elucidating mechanistic details. In the enantioselective allenoate-Claisen rearrangement, DFT computations were employed to investigate the transition states. nih.gov These calculations showed that the rearrangement step is rate-limiting and that the enantioselectivity arises from noncovalent interactions, such as arene-arene interactions, between the zwitterionic intermediate and the chiral catalyst in the transition state structure. nih.gov The catalyst stabilizes the charge-separated regions of the transition state, differentiating the energies of the diastereomeric transition states. nih.gov

Similarly, in the dimerization of allene, a model for [2+2] cycloadditions, computations at the CCSD(T)//B3LYP level of theory were used to locate two diastereomeric transition states. researchgate.net The calculated energy barriers for these transition states helped to rationalize why racemic 1,3-disubstituted allenes dimerize more readily than their enantiopure counterparts. researchgate.net

The table below presents calculated activation barriers for key steps in allene reactions, illustrating the quantitative data obtained from transition state analysis.

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Allene Dimerization (Orthogonal TS)CCSD(T)//B3LYP/6-311+G(d,p)34.5 researchgate.net
Allene Dimerization (Skew TS)CCSD(T)//B3LYP/6-311+G(d,p)40.3 researchgate.net
Bisallyl Diradical PlanarizationCCSD(T)//B3LYP/6-311+G(d,p)3.2 researchgate.net
Bisallyl Diradical ClosureCCSD(T)//B3LYP/6-311+G(d,p)15.7 researchgate.net
Allenoate-Claisen Rearrangement (Uncatalyzed)DFT19.1 nih.gov
Allenoate-Claisen Rearrangement (Lewis Acid Catalyzed)DFT9.5 nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile, or energy landscape, can be constructed. nih.gov This landscape provides a comprehensive picture of the reaction, revealing the most favorable pathways and explaining the origins of chemo-, regio-, and stereoselectivity in the transformations of allenoates like this compound.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 3 Methyl 3,4 Pentadienoic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Allenic Structures (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methyl-3,4-pentadienoic acid ethyl ester. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the allenic framework and the surrounding functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the methylene (B1212753) protons adjacent to the allenic system, the methyl group on the allene (B1206475), and the terminal allenic protons. The allenic protons (=C=CH₂) typically appear in a distinct region of the spectrum and their coupling patterns can confirm the terminal nature of the allene.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for identifying all carbon atoms in the molecule, including the quaternary carbons. A key feature is the signal for the central carbon of the allene group (C=C=C), which characteristically appears far downfield (around 200 ppm) due to its unique sp-hybridized state. wisc.edupressbooks.pub The terminal sp² hybridized carbons of the allene appear at lower chemical shifts. Other expected signals include those for the carbonyl carbon of the ester (typically 170-185 ppm), the carbons of the ethyl group, the methylene carbon, and the methyl carbon attached to the allenic system. wisc.edupressbooks.pub

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Environment Predicted Chemical Shift (ppm)
C=O Ester Carbonyl 170 - 185
C=C =C Central Allenic Carbon ~200
C =C=C Quaternary Allenic Carbon 115 - 140
C=C=C H₂ Terminal Allenic Carbon 115 - 140
-O-C H₂- Ester Methylene 50 - 65
-C H₂-C= Methylene alpha to Allene 25 - 35
=C-C H₃ Methyl on Allene 10 - 25

Mass Spectrometry (MS) Applications in Characterizing Allenic Esters (e.g., GC-MS)

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The resulting mass spectrum serves as a molecular fingerprint.

Upon electron impact (EI) ionization, the molecule will generate a molecular ion peak [M]⁺ corresponding to its molecular weight (140.18 g/mol ). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For allenic esters, characteristic fragmentation pathways include:

Cleavage at the Ester Group: Loss of the ethoxy group (-OC₂H₅) or the entire ester group is common.

Beta Cleavage: Fragmentation of the bond beta to the allene moiety can occur, providing structural information. nist.gov

Rearrangements: Allenic systems can undergo complex rearrangements upon ionization, leading to a series of diagnostic fragment ions.

The combination of the retention time from the gas chromatograph and the unique mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of the compound. bioregistry.io

Infrared (IR) and Raman Spectroscopy for Identifying Allenic Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. The most diagnostic peak for the allenic group is the asymmetric C=C=C stretching vibration, which typically appears as a sharp, strong band in the 1950-1980 cm⁻¹ region. docbrown.info This peak is a clear indicator of the cumulative double bond system. Other key absorptions include:

A strong C=O stretching band for the ester group, typically around 1735-1755 cm⁻¹. chemicalbook.com

C-O stretching bands for the ester, usually found in the 1000-1300 cm⁻¹ range. chemicalbook.com

C-H stretching and bending vibrations for the alkyl and vinyl groups.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to the symmetric vibrations of non-polar bonds. hmdb.ca Therefore, the symmetric C=C=C stretch of the allene, which is often weak in the IR spectrum, can be observed more readily in the Raman spectrum. docbrown.infocas.org This makes Raman spectroscopy a valuable tool for confirming the presence of the allenic functional group.

Characteristic Vibrational Frequencies

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Allene (C=C=C) Asymmetric Stretch (IR) 1950 - 1980
Ester (C=O) Stretch (IR) 1735 - 1755
Ester (C-O) Stretch (IR) 1000 - 1300

Note: Wavenumber ranges are based on characteristic values for the specified functional groups. docbrown.infochemicalbook.com

Chromatographic Techniques for Separation and Purity Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this allenic ester. pressbooks.pub A non-polar or mid-polarity capillary column (e.g., based on polydimethylsiloxane) is typically used. The compound's retention time is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). A flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds. The purity can be determined by the relative area of the peak corresponding to the target compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and purification of allenic esters. spectrabase.com Given the compound's moderate polarity, both normal-phase and reverse-phase HPLC could be applicable.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures).

Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures).

Detection is typically achieved using a UV detector, as the double bonds in the molecule may exhibit some UV absorbance, although often at lower wavelengths. HPLC is particularly useful for the purification of the compound on a larger scale.

Synthetic Applications and Role of 3 Methyl 3,4 Pentadienoic Acid Ethyl Ester in Target Molecule Synthesis

Construction of Complex Organic Architectures and Heterocyclic Systems

There is no specific information available in the searched literature detailing the use of 3-methyl-3,4-pentadienoic acid ethyl ester in the construction of complex organic architectures or heterocyclic systems. While its structure suggests potential as a building block in cycloaddition reactions, concrete examples have not been identified. cymitquimica.comchem960.com

Precursors for Biologically Active Compounds and Pharmaceuticals

Commercial suppliers suggest that this compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals. chem960.com However, no specific examples of biologically active compounds or pharmaceuticals derived from this specific allenic ester are provided in the available scientific literature.

Intermediates in Total Synthesis of Natural Products (e.g., axially chiral natural products)

A review of the literature did not yield any instances of this compound being used as an intermediate in the total synthesis of natural products, including those with axial chirality.

Design and Application of Chiral Ligands and Catalysts Featuring Allenic Moieties

There is no information available to suggest that this compound has been specifically utilized in the design or application of chiral ligands or catalysts that feature its allenic structure.

Future Directions and Emerging Research Avenues for 3 Methyl 3,4 Pentadienoic Acid Ethyl Ester and Allenic Esters

Development of Novel Catalytic Systems for Stereodivergent and Chemo-Selective Transformations

A primary challenge in allene (B1206475) chemistry is the control of stereochemistry. The development of novel catalytic systems that can achieve stereodivergence—the ability to selectively generate any possible stereoisomer of a product from a common starting material—is a major frontier.

Stereodivergent Synthesis: Synergistic catalysis, employing two distinct catalysts that work in concert, has emerged as a powerful strategy. For instance, dual palladium/copper (Pd/Cu) catalytic systems have been successfully used for the dynamic kinetic asymmetric alkylation of racemic allenylic esters. researchgate.netnih.gov This approach allows for the synthesis of all four stereoisomers of products containing adjacent axial and central chirality with high diastereo- and enantioselectivity. researchgate.netnih.gov Future research will likely focus on expanding the scope of these bimetallic systems (e.g., Ni/Pd, Ir/Lewis base) to a wider range of allenic esters, including substrates like 3-methyl-3,4-pentadienoic acid ethyl ester, and different nucleophiles. acs.orgrsc.org The goal is to create a generalized toolkit for accessing the full stereochemical diversity of allene-containing molecules.

Key Findings in Stereodivergent Allenylic Alkylation:

Catalytic System Substrates Key Feature Stereoselectivity
Synergistic Pd/Cu Racemic allenylic acetates, aldimine esters Dynamic kinetic asymmetric transformation (DyKAT) Up to >20:1 dr, >99% ee researchgate.netnih.gov
Synergistic Ni/Pd Allenyl acetates, carbonyl moieties Construction of allenes with axial and central chirality All four stereoisomers accessible in high yields rsc.org

Chemo-selective Transformations: The multiple reactive sites within allenic esters present a challenge for chemoselectivity. A key goal is to develop catalysts that can selectively activate one functional group in the presence of others. For example, a catalyst might facilitate a reaction at the Cα-Cβ double bond while leaving the Cβ-Cγ double bond and the ester moiety untouched, or vice versa. Research into tuning catalyst-ligand combinations to modulate electronic and steric properties will be crucial. rsc.orgchemrxiv.org This will enable the selective functionalization of specific positions on the allene core, opening pathways to a wider array of complex molecules from a single allenic ester precursor. whiterose.ac.uk

Integration of Allenic Esters into Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. mdpi.combohrium.com Allenic esters are ideal candidates for these reactions due to their multiple points of reactivity.

Future research will focus on designing novel cascade sequences where an initial reaction involving the allene moiety of a compound like this compound triggers subsequent intramolecular cyclizations or rearrangements. For example, an initial Michael addition to the allene could be followed by an intramolecular aldol (B89426) condensation or a [3+2] annulation, rapidly building molecular complexity. researchgate.net

In the realm of MCRs, allenic esters can serve as versatile three-carbon synthons. mdpi.com There is significant potential in developing new MCRs that incorporate allenic esters with various reaction partners to generate libraries of structurally diverse heterocyclic and carbocyclic compounds. bohrium.comnih.gov For instance, a four-component reaction involving an allenic ester, an amine, an isocyanide, and a carboxylic acid could potentially lead to highly substituted, drug-like scaffolds in a single step.

Sustainable and Green Chemistry Approaches to Allenic Ester Synthesis and Reactions

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. For allenic esters, this involves developing more sustainable synthetic routes and reaction conditions.

Biocatalysis: Enzymatic catalysis offers a green alternative to traditional chemical methods. researchgate.net Lipases, for example, can be used for esterification under mild, solvent-free conditions, reducing by-products and energy consumption. researchgate.net Future work could involve engineering enzymes specifically for the synthesis of allenic esters or for performing selective transformations on them. The development of robust, immobilized enzymes suitable for continuous flow synthesis represents a particularly promising avenue for industrial-scale production. rsc.org

Sustainable Feedstocks and Solvents: There is a growing emphasis on using renewable resources as starting materials. kit.edu Research could explore pathways to synthesize allenic esters from biomass-derived feedstocks, such as fatty acids or carbohydrates. kit.edu Furthermore, replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a key objective. researchgate.net Studies on the influence of these green solvents on reactivity and selectivity will be essential for developing practical and environmentally benign processes. chemrxiv.org

Key Principles of Green Chemistry for Allenic Esters:

Principle Application Area Future Goal
Atom Economy Cascade and MCRs Designing reactions where most atoms from the reactants are incorporated into the final product.
Use of Catalysis Biocatalysis, Organocatalysis Replacing stoichiometric reagents with highly efficient and recyclable catalysts. researchgate.netrsc.org
Renewable Feedstocks Synthesis of Allenes Developing synthetic routes from biomass instead of petrochemicals. kit.edu

| Safer Solvents | Reaction Media | Utilizing water or other benign solvents to replace chlorinated or volatile organic compounds. researchgate.net |

Exploration of New Reactivity Modes and Synthetic Applications for this compound

While much is known about the general reactivity of allenic esters, exploring novel reaction pathways for specific substrates like this compound is a fertile area for research.

Radical Transformations: The functionalization of allenes through radical pathways is a rapidly developing field. nih.gov Future studies could investigate the radical addition of various groups (e.g., trifluoromethyl, perfluoroalkyl) to the double bonds of this compound. nih.gov Photocatalysis, using visible light to generate radicals under mild conditions, offers a powerful tool for these transformations, enabling the synthesis of novel fluorinated allenes.

Asymmetric Hydrofunctionalization: The development of methods for the catalytic asymmetric hydrofunctionalization of allenes is of great interest. For example, copper hydride (CuH)-catalyzed hydrocarboxylation has been used to synthesize α-chiral carboxylic acids from allenes. nih.gov Applying and adapting such methodologies to this compound could provide enantioselective access to valuable α-quaternary carboxylic acid derivatives, which are important structural motifs in pharmaceuticals.

Novel Cycloadditions and Rearrangements: The unique electronic structure of the allene in this compound makes it a candidate for unconventional cycloaddition reactions beyond the well-known [3+2] and [2+2] pathways. Exploring its reactivity with novel dipole or diene partners could lead to the discovery of new heterocyclic and carbocyclic scaffolds. researchgate.net Additionally, investigating acid- or metal-catalyzed rearrangements, such as those inspired by the Meyer-Schuster rearrangement of α-alkynols, could uncover pathways to new α,β-unsaturated carbonyl compounds. mdpi.com The synthesis of azirenes from allenic esters highlights the potential for discovering unexpected transformations. acs.org

Q & A

Q. What are the established synthetic routes for 3-methyl-3,4-pentadienoic acid ethyl ester?

Answer: The compound can be synthesized via:

  • Wittig reaction : Reacting 2-bromoethylpentanoate with acrolein to form the 2,4-pentadienoic acid backbone, followed by esterification with ethanol .
  • Alkylation and acylation : Acylation of diethylmalonate with propionyl chloride, followed by allylbromide alkylation, reduction (NaBH4), decarboxylation, and saponification to yield intermediates, which are subsequently esterified .
  • Ethyl ester formation : Direct esterification of 2-methyl-3,4-pentadienoic acid using ethanol under acidic or enzymatic catalysis, as evidenced by analogous methods for structurally related esters .

Q. How can NMR and mass spectrometry characterize this compound?

Answer:

  • NMR : 1H^1H-NMR identifies olefinic protons (δ 5.0–6.5 ppm) and ethyl ester signals (triplet at δ 1.2–1.4 ppm for CH3, quartet at δ 4.1–4.3 ppm for OCH2). 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and conjugated diene carbons (~120–140 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) detects the molecular ion ([M]+^+) at m/z 168.1 (calculated for C8_8H12_{12}O2_2). Fragmentation patterns (e.g., loss of –OEt group) align with synthetic standards . Retention time comparisons in GC-MS distinguish isomers (e.g., E/Z configurations) .

Advanced Research Questions

Q. How can stereochemical control (E/Z isomerism) be achieved during synthesis?

Answer:

  • Reaction conditions : Use of sterically hindered bases (e.g., KHMDS) in Wittig reactions favors trans (E) olefin formation .
  • Catalytic strategies : Palladium-catalyzed cross-couplings (e.g., Stille coupling with (Z,Z)-5-tributylstannyl-2,4-pentadienoic acid ethyl ester) preserve stereochemistry in trienoic systems .
  • Chromatographic separation : Reverse-phase HPLC isolates E/Z isomers, validated by 1H^1H-NMR coupling constants (e.g., J = 12–16 Hz for trans protons) .

Q. What are the challenges in functionalizing this compound for complex molecule synthesis?

Answer:

  • Reactivity of conjugated dienes : The 3,4-pentadienoic ester’s electron-deficient diene participates in Diels-Alder reactions but requires careful regiocontrol. Microwave-assisted synthesis improves yield in cycloadditions .
  • Chemoselectivity : Sharpless dihydroxylation or epoxidation must avoid over-oxidation; TEMPO-mediated oxidation selectively targets allylic alcohols .
  • Functional group compatibility : MTM (methylthiomethyl) ester formation via DMSO enolate intermediates tolerates hydroxyl and amino groups, enabling late-stage derivatization .

Q. How can researchers resolve discrepancies in spectral data between synthetic and natural isomers?

Answer:

  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to confirm fragment ions in HRMS .
  • Co-injection experiments : Co-elute synthetic and natural samples in GC-MS to verify retention time identity .
  • Computational modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. What methodologies assess the bioactivity of this compound derivatives?

Answer:

  • Molecular docking : Screen derivatives against target enzymes (e.g., abscisate 8’-hydroxylase) using software like AutoDock Vina to predict binding affinities .
  • High-throughput assays : Use fluorescence-based enzymatic inhibition assays (e.g., Ki determination via competitive binding) .
  • In vivo studies : Evaluate seed germination inhibition (analogous to (+)-8’-acetyleneabscisic acid) in plant models, monitoring germination rates under controlled conditions .

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